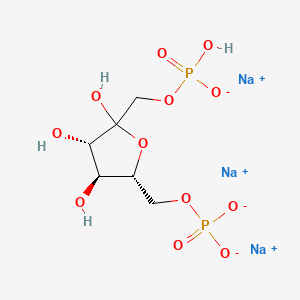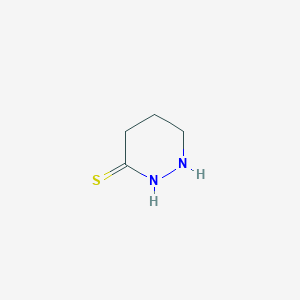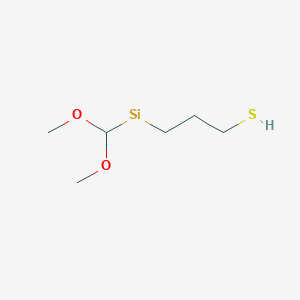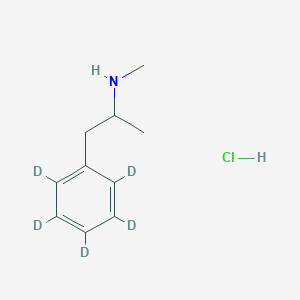
Fructose-1,6-diphosphate sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fructose-1,6-diphosphate sodium salt is a glycolytic intermediate produced by the phosphorylation of fructose-6-phosphate by the enzyme phosphofructokinase. It plays a crucial role in carbohydrate metabolism, including glycolysis and gluconeogenesis. This compound is known for its ability to protect ischemic or hypoxic tissues and is used in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fructose-1,6-diphosphate sodium salt can be synthesized by the phosphorylation of fructose-6-phosphate using phosphofructokinase. The compound is best purified via the acid strychnine salt, which is stable for several months. To remove the strychnine, the solution is adjusted to pH 8.3 with NaOH or KOH, and the precipitate is removed by centrifugation .
Industrial Production Methods: In industrial settings, this compound can be produced by precipitating the ferric salt of fructose-1,6-diphosphate from fermentation broths. This method allows for the separation of the salt from mixtures containing phosphates, monophosphorylated sugars, amino acids, purines, and pyrimidines .
Analyse Chemischer Reaktionen
Types of Reactions: Fructose-1,6-diphosphate sodium salt undergoes several types of reactions, including:
Phosphorylation: Conversion of fructose-6-phosphate to fructose-1,6-diphosphate.
Hydrolysis: Conversion of fructose-1,6-diphosphate to fructose-6-phosphate and phosphate.
Common Reagents and Conditions:
Phosphofructokinase: Used for phosphorylation reactions.
Fructose-1,6-bisphosphatase-1: Used for hydrolysis reactions.
Major Products:
- Glyceraldehyde-3-phosphate
- Dihydroxyacetone phosphate
Wissenschaftliche Forschungsanwendungen
Fructose-1,6-diphosphate sodium salt has a wide range of scientific research applications:
- Chemistry: Used as a substrate to identify and characterize enzymes such as fructose-1,6-bisphosphate aldolase and fructose-1,6-bisphosphatase .
- Biology: Acts as an allosteric activator of enzymes like pyruvate kinase and NAD±dependent lactate dehydrogenase .
- Medicine: Protects ischemic or hypoxic tissues by augmenting anaerobic carbohydrate utilization and improving cellular energy metabolism .
- Industry: Used in the production of neuroprotective agents and in studies related to brain injury .
Wirkmechanismus
Fructose-1,6-diphosphate sodium salt exerts its effects by increasing the yield of ATP from anaerobic glycolysis. It breaks down into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which further break down into pyruvate, producing ATP. This process helps in the recovery of ischemic tissues by facilitating energy production in an anaerobic environment .
Vergleich Mit ähnlichen Verbindungen
- Fructose-2,6-diphosphate disodium salt: Acts as a potent allosteric activator of phosphofructokinase-1 .
- Calcium fructose-1,6-diphosphate: Evaluated for growth, photosynthesis, nutrient uptake, and systemic resistance to salt in plants .
Uniqueness: Fructose-1,6-diphosphate sodium salt is unique due to its dual role in glycolysis and gluconeogenesis, and its ability to protect ischemic tissues by enhancing anaerobic glycolysis. Its application in various fields, including medicine and industry, highlights its versatility and importance in scientific research .
Eigenschaften
Molekularformel |
C6H11Na3O12P2 |
|---|---|
Molekulargewicht |
406.06 g/mol |
IUPAC-Name |
trisodium;[(2R,3S,4S)-3,4,5-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C6H14O12P2.3Na/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15;;;/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15);;;/q;3*+1/p-3/t3-,4-,5+,6?;;;/m1.../s1 |
InChI-Schlüssel |
TZPGTGQRVXSGQM-WQXRYRFGSA-K |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H](C(O1)(COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C(C1C(C(C(O1)(COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane](/img/structure/B12352594.png)
![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352602.png)

![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12352617.png)


![5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one](/img/structure/B12352628.png)







